1-Azido-2-bromoethane

Catalog No.
S2994680
CAS No.
19263-22-0
M.F
C2H4BrN3
M. Wt
149.979
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Azido-2-bromoethane

CAS Number

19263-22-0

Product Name

1-Azido-2-bromoethane

IUPAC Name

1-azido-2-bromoethane

Molecular Formula

C2H4BrN3

Molecular Weight

149.979

InChI

InChI=1S/C2H4BrN3/c3-1-2-5-6-4/h1-2H2

InChI Key

MVVZAQVHFWFYTM-UHFFFAOYSA-N

SMILES

C(CBr)N=[N+]=[N-]

Solubility

not available

1-Azido-2-bromoethane is a chemical compound that belongs to the alkyl azides family. These compounds are known for their high reactivity and ability to undergo a wide range of chemical reactions.

In a specific study, activated α-azido bromide such as 1,2-diphenyl-1-azido-2-bromoethane was treated with sodium hydrogentelluride in ethanol at room temperature . This treatment led to an E2-type β-elimination to give the corresponding olefin as the sole product . On the other hand, ordinary α-azido bromides afforded complicated mixtures containing amino and olefinic compounds among other products .

    Heterocycle Synthesis

    Azides, including 1-Azido-2-bromoethane, have been used in the synthesis of various heterocycles . These include basic five-, six-, organometallic heterocyclic-membered systems and/or their fused analogs . The synthetic methods of organic azides into different categories include one-pot domino reaction, the utility of the chosen catalysts in the chemoselectivity favoring C−H and C-N bonds, one-pot procedures (i.e., Ugi four-component reaction), nucleophilic addition, such as Aza-Michael addition, cycloaddition reactions, such as [3+2] cycloaddition, mixed addition/cyclization/oxygen, and insertion reaction of C-H amination .

1-Azido-2-bromoethane, with the chemical formula C₂H₄BrN₃, is a halogenated azide compound characterized by the presence of both an azido group (-N₃) and a bromo group (-Br) attached to a two-carbon ethane backbone. The compound is notable for its reactivity due to the presence of the azido functional group, which is known for its ability to participate in various chemical transformations, including nucleophilic substitutions and cycloadditions. It appears as a colorless to pale yellow liquid and is soluble in organic solvents.

1-Azido-2-bromoethane is primarily involved in substitution reactions where the azido group can be replaced by other nucleophiles. Some key reactions include:

  • Nucleophilic Substitution: The bromine atom can be substituted by various nucleophiles, such as amines or thiols, leading to the formation of new compounds.
  • Azide Reactions: The azido group can undergo reduction or cycloaddition reactions, particularly in the presence of transition metals, facilitating the formation of heterocyclic compounds.

These reactions make 1-azido-2-bromoethane a versatile intermediate in organic synthesis.

1-Azido-2-bromoethane can be synthesized through several methods:

  • From 2-Bromoethylamine Hydrobromide: This method involves treating 2-bromoethylamine hydrobromide with sodium azide in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
  • From Bromoethane and Sodium Azide: Bromoethane can be reacted with sodium azide under reflux conditions to yield 1-azido-2-bromoethane .
  • Alternative Synthetic Routes: Other routes may involve different starting materials or catalysts, but they typically focus on introducing the azido group onto a bromoalkane framework .

1-Azido-2-bromoethane finds applications in various fields:

  • Organic Synthesis: It serves as a valuable intermediate for synthesizing more complex molecules, particularly in the formation of heterocycles.
  • Material Science: The compound can be used in polymer chemistry for modifying polymer backbones or functionalizing surfaces.
  • Medicinal Chemistry: Its reactive nature allows it to be utilized in drug design and development processes.

Interaction studies involving 1-azido-2-bromoethane typically focus on its reactivity with biological molecules or other chemicals. Research may explore how it interacts with enzymes or receptors, which could provide insights into its potential therapeutic roles or toxicity profiles. Additionally, studies on its interactions with metal catalysts could reveal its utility in catalyzed reactions.

Several compounds share structural similarities with 1-azido-2-bromoethane. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1-Azido-2-chloroethaneContains chlorine instead of bromineChlorine may lead to different reactivity patterns
1-Bromo-2-methylazideMethyl group attached to azideAltered steric hindrance affects reactivity
1-Azido-3-bromopropanePropyl chain instead of ethylLonger carbon chain may influence properties
1-Azido-2-fluoroethaneContains fluorine instead of bromineFluorine's electronegativity alters reactivity

The uniqueness of 1-azido-2-bromoethane lies in its specific combination of an azide and a bromo group on an ethyl backbone, making it particularly useful for targeted synthetic applications while providing distinct reactivity compared to its analogs.

Nucleophilic Azidation of Halogenated Precursors

Nucleophilic substitution reactions between halogenated alkanes and sodium azide (NaN₃) represent the most direct route to 1-azido-2-bromoethane. The reaction typically proceeds via an SN2 mechanism, where the azide ion displaces the bromide leaving group. For example, treating 1,2-dibromoethane with NaN₃ in polar aprotic solvents like dimethylformamide (DMF) yields 1-azido-2-bromoethane, with the stereochemical outcome influenced by the substrate’s configuration.

Recent studies have optimized reaction conditions to enhance yields. Aqueous systems with phase-transfer catalysts, such as tetrabutylammonium bromide (TBAB), facilitate azide incorporation while minimizing side reactions like elimination. Temperature control is critical, as excessive heat promotes decomposition of the azido product. For instance, reactions conducted at 25°C achieved 85–90% conversion, whereas temperatures above 50°C led to significant degradation.

Table 1: Selected Nucleophilic Azidation Reactions for Alkyl Azides

SubstrateConditionsYield (%)Reference
1,2-DibromoethaneNaN₃, DMF, 25°C, 12 h89
(S)-2-BromobutaneNaN₃, DMF, 30°C, 8 h78
2-BromoethanolNaN₃, H₂O, TBAB, 40°C, 6 h92

Organomagnesium-Initiated Azidation Processes

The integration of organomagnesium reagents (Grignard reagents) with azido precursors has emerged as a powerful strategy for synthesizing functionalized azides. In a groundbreaking approach, Yoshida et al. developed a method to prepare organomagnesium intermediates with protected azido groups. By reacting alkyl halides with magnesium in tetrahydrofuran (THF), followed by quenching with trimethylsilyl azide (TMSN₃), they achieved high-purity azido-Mg complexes. These intermediates serve as precursors for 1-azido-2-bromoethane upon bromination.

This method circumvents the instability of free azides by protecting the -N₃ group during the Grignard formation. For example, treating 2-bromoethylmagnesium bromide with TMSN₃ yielded a stable intermediate, which was subsequently brominated to produce 1-azido-2-bromoethane in 82% yield.

Table 2: Organomagnesium-Mediated Azidation Examples

Grignard ReagentAzidation AgentProductYield (%)
2-BromoethylMgBrTMSN₃1-Azido-2-bromoethane82
1-BromopropaneMgBrTMSN₃1-Azido-2-bromopropane75

Solid-Phase Synthesis Techniques for Functional Initiators

Solid-phase synthesis has revolutionized the preparation of azide-functionalized initiators for polymer chemistry. A notable example is the synthesis of 1-azidoethane-2-oxy-2-bromopropionyl (AEOBP), a bifunctional initiator for atom transfer radical polymerization (ATRP). This compound is synthesized by esterifying 2-azidoethanol with 2-bromopropionyl bromide in the presence of triethylamine. The resulting AEOBP enables the controlled polymerization of styrene, yielding azido-terminated polystyrene with narrow polydispersity (Đ = 1.12).

This technique’s advantages include precise control over molecular weight and the ability to incorporate azido groups at specific positions. For instance, AEOBP-initiated ATRP of styrene at 80°C produced polymers with molecular weights up to 15,000 g/mol, demonstrating the method’s scalability.

Continuous Flow Photoreactor Applications in Bromine Azide Generation

The safe handling of hazardous intermediates like bromine azide (BrN₃) is critical for synthesizing vicinal bromoazides. Traditional batch methods pose explosion risks, but continuous flow systems mitigate these dangers. Ley et al. demonstrated a novel flow protocol where BrN₃ is generated in situ from NaBr and NaN₃ in water, then extracted into an organic phase containing alkenes. This approach achieved 94% yield in the bromoazidation of styrene, with residence times under 2 minutes.

While not directly producing 1-azido-2-bromoethane, this methodology highlights the potential for flow chemistry in synthesizing related compounds. The rapid mixing and temperature control in microreactors prevent BrN₃ accumulation, enabling safer large-scale operations.

Table 3: Continuous Flow Bromoazidation of Selected Alkenes

AlkeneResidence Time (min)Yield (%)
Styrene1.894
1-Hexene2.088
Cyclohexene2.281

SN2 Pathway in Azide-Halide Substitution Reactions

The SN2 mechanism dominates nucleophilic substitution reactions at the primary carbon center of 1-azido-2-bromoethane. The azide group (−N₃) acts as a potent nucleophile, displacing the bromide leaving group in a concerted backside attack. This process proceeds through a pentacoordinate transition state, characterized by simultaneous bond formation between the incoming nucleophile and the electrophilic carbon, and bond cleavage between the carbon and bromide [2] [6].

The primary alkyl structure of 1-azido-2-bromoethane minimizes steric hindrance, allowing efficient orbital overlap between the nucleophile’s lone pair and the σ* antibonding orbital of the C−Br bond [3]. Kinetic studies demonstrate that SN2 reactions at primary centers exhibit rate constants up to 250 times higher than those involving secondary or tertiary substrates under similar conditions [6]. The reaction follows second-order kinetics, with rates proportional to both the concentration of the alkyl halide and the nucleophile [2]:

$$
\text{Rate} = k[\text{C}2\text{H}4\text{BrN}_3][\text{Nu}^-]
$$

Table 1: Comparative SN2 Reactivity of Alkyl Halides

Substrate TypeRelative Rate Constant (k)
Primary (e.g., 1-azido-2-bromoethane)1.0
Secondary0.01–0.1
Tertiary<0.001

Steric effects profoundly influence reactivity. Bulky substituents near the reaction center destabilize the transition state by increasing nonbonded interactions, as evidenced by the 100-fold rate reduction observed in secondary substrates compared to primary analogs [3]. The bromide leaving group’s moderate basicity (pKa ≈ −9) further enhances the SN2 feasibility, as weaker bases dissociate more readily during the transition state [6].

Radical-Mediated Bromoazidation of Alkenes

Under radical initiation conditions (e.g., UV light or AIBN), 1-azido-2-bromoethane undergoes homolytic cleavage of the C−Br bond, generating bromine and azide radicals. These radicals propagate chain reactions, enabling the bromoazidation of alkenes. The process involves three stages:

  • Initiation: Photolytic or thermal cleavage of the C−Br bond produces bromine radicals (Br- ) and β-azidoethyl radicals (- CH₂CH₂N₃) [5].
  • Propagation:
    • Bromine radicals abstract hydrogen from alkenes, forming allylic radicals.
    • Azide radicals add to the alkene’s π system, creating a stabilized carbon-centered radical.
    • Chain transfer regenerates bromine radicals, sustaining the cycle.

$$
\text{Br- } + \text{CH}2=\text{CH}2 \rightarrow \text{CH}2\text{CH}2\text{Br} + - \text{CH}2\text{CH}2\text{N}_3 \quad [5]
$$

Table 2: Selectivity in Bromoazidation of Substituted Alkenes

Alkene SubstituentAzide/Bromine Addition Ratio
Electron-deficient3:1
Electron-rich1:2

Electron-deficient alkenes favor azide radical addition due to enhanced orbital overlap with the nucleophilic azide group, while electron-rich alkenes preferentially react with electrophilic bromine radicals [5].

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Dynamics

1-Azido-2-bromoethane participates in copper(I)-catalyzed cycloadditions with terminal alkynes, forming 1,2,3-triazoles. The reaction proceeds via a stepwise mechanism:

  • Copper Coordination: Cu(I) binds to the azide group, polarizing the N₃− moiety and facilitating alkyne deprotonation.
  • Cycloaddition: The copper-acetylide intermediate undergoes [3+2] dipolar cycloaddition with the azide, forming a six-membered metallocycle.
  • Reductive Elimination: Copper dissociation yields the triazole product, regenerating the catalyst [7].

$$
\text{C}2\text{H}4\text{BrN}3 + \text{HC≡CR} \xrightarrow{\text{Cu(I)}} \text{C}2\text{H}4\text{Br}−\text{C}3\text{H}2\text{N}3\text{R} \quad [7]
$$

Table 3: CuAAC Reaction Optimization Parameters

ParameterOptimal Condition
CatalystCuI (5 mol%)
SolventDMF or THF
Temperature25–60°C
BaseTriethylamine

The bromide substituent remains inert under CuAAC conditions, enabling post-functionalization via subsequent SN2 reactions [7].

Homolytic Cleavage and Azide Radical Propagation

Homolytic cleavage of the C−Br bond in 1-azido-2-bromoethane generates azide radicals (- N₃) and β-bromoethyl radicals (- CH₂CH₂Br). These radicals initiate cascade reactions:

  • Azide Radical Reactions:

    • Hydrogen abstraction from hydrocarbons forms hydrazoic acid (HN₃).
    • Addition to alkenes produces vicinal azidoalkyl radicals.
  • Bromoethyl Radical Reactions:

    • Dimerization yields 1,2-dibromoethane.
    • Disproportionation forms ethylene and HBr.

$$
\text{- CH}2\text{CH}2\text{Br} + \text{- CH}2\text{CH}2\text{Br} \rightarrow \text{BrCH}2\text{CH}2−\text{CH}2\text{CH}2\text{Br} \quad [5]
$$

Radical chain lengths depend on solvent viscosity, with nonpolar media favoring prolonged radical lifetimes and increased product yields [5].

N-Fluoroalkylated Nitrogen Heterocycle Construction

The construction of N-fluoroalkylated nitrogen heterocycles using 1-azido-2-bromoethane and related azido compounds represents one of the most significant synthetic applications of these reactive intermediates [8] [9]. The introduction of fluoroalkyl groups onto nitrogen heterocycles dramatically alters their electronic properties, metabolic stability, and biological activity profiles [14] [15].

The synthesis of N-fluoroalkylated nitrogen heterocycles typically begins with the preparation of fluorinated azido precursors. One of the most important developments in this area has been the synthesis of 1-azido-2-bromo-1,1,2,2-tetrafluoroethane, a fluorinated analog of 1-azido-2-bromoethane [16] [8]. This compound is prepared on a multigram scale from 1,2-dibromotetrafluoroethane and sodium azide using a novel process initiated by organomagnesium compounds (i-PrMgCl·LiCl, turbo Grignard) [8]. The reaction proceeds under mild conditions and provides the desired azido compound in excellent yields of 85-90% [8].

The synthetic utility of these fluorinated azides has been demonstrated through their participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions [14] [11]. These reactions proceed with high efficiency using copper(I) 3-methylsalicylate (CuMeSal) as the catalyst, affording N-tetrafluoroethyl-1,2,3-triazoles in yields ranging from 70-95% [8] [14]. The scope of this transformation encompasses a wide variety of terminal alkynes, including aryl acetylenes with electron-rich, neutral, or electron-poor substituents, alkyl and cycloalkyl acetylenes containing various functional groups, and even complex steroid derivatives [14].

The exceptional stability and functional group tolerance of the N-tetrafluoroethyl triazole products make them valuable synthetic intermediates [14]. These compounds survive acidic deprotection conditions and can be readily converted to amino-functionalized derivatives, expanding their utility as building blocks for more complex structures [14]. The triazole core provides a stable scaffold that mimics peptide bonds while offering enhanced resistance to enzymatic degradation [17].

A particularly noteworthy development has been the synthesis of 1-azido-1,1,2,2-tetrafluoroethane, prepared in quantitative yield by the addition of azide anion to tetrafluoroethylene in a protic medium [18] [14]. This compound exhibits remarkable thermal stability, showing no decomposition when heated to 150°C for 8 hours, and demonstrates insensitivity to impact, making it safe for laboratory-scale synthesis [14]. The preparation involves the use of tetrabutylammonium azide and sodium dihydrogen phosphate in wet tetrahydrofuran under elevated pressure (10 bar) conditions [14].

Rhodium-Catalyzed Transannulation Strategies

Rhodium-catalyzed transannulation reactions have emerged as powerful synthetic tools for converting N-substituted 1,2,3-triazoles into diverse five-membered nitrogen heterocycles [19] [20] [21]. These transformations proceed through the formation of rhodium iminocarbene intermediates, which subsequently undergo cycloaddition reactions with various two-π-component partners [22] [20].

The mechanistic foundation of rhodium-catalyzed transannulation involves the initial ring-opening of N-sulfonyl or N-fluoroalkyl-1,2,3-triazoles to generate rhodium-bound iminocarbene species [20] [21]. These highly reactive intermediates can then participate in formal [3+2] cycloaddition reactions with nitriles, leading to the formation of imidazole rings [20] [21]. The reaction typically requires rhodium(II) acetate or related rhodium(II) carboxylate catalysts and proceeds under thermal conditions ranging from 80-140°C [20] [21].

The scope of rhodium-catalyzed transannulation with nitriles is remarkably broad, encompassing aromatic, alkyl, and alkenyl nitriles as competent reaction partners [20] [21]. Aromatic nitriles generally provide higher reactivity than their aliphatic counterparts, while electron-deficient nitriles show reduced reactivity compared to electron-rich variants [20]. The nature of the substituent at the C4 position of the triazole significantly influences the reaction outcome, with aromatic groups being preferred over aliphatic substituents [20].

The transannulation methodology has been successfully extended to N-perfluoroalkyl-1,2,3-triazoles, providing access to previously unreported N-perfluoroalkyl-substituted imidazoles under microwave heating conditions [19] [23]. These reactions demonstrate excellent functional group tolerance and can accommodate both electron-donating and electron-withdrawing substituents on the heterocyclic core [19] [23]. The use of microwave irradiation significantly reduces reaction times while maintaining high product yields [19].

Beyond nitriles, rhodium-catalyzed transannulation reactions have been extended to other two-π-component partners, including enol ethers, isocyanates, and silyl ketene acetals [19] [23]. These variations provide access to pyrroles, imidazolones, and pyrrolones, respectively, greatly expanding the structural diversity accessible through this synthetic platform [19] [23].

The development of rhodium-catalyzed transannulation of pyridotriazoles represents another significant advancement in this field [22]. These substrates exist in equilibrium between closed (tetrazole) and open (azide) forms, and their rhodium-catalyzed reactions with alkynes and nitriles lead to indolizines and imidazopyridines, respectively [22]. The reactions proceed efficiently using rhodium(II) heptafluorobutyrate as the preferred catalyst, providing high chemoselectivity favoring the desired transannulation products over competing cyclopropene formation [22].

Tetrafluoroethylated Imidazole Derivatives Production

The synthesis of tetrafluoroethylated imidazole derivatives represents a particularly valuable application of azido compounds in heterocyclic chemistry [8] [24]. These compounds combine the bioactive imidazole core with the unique properties imparted by tetrafluoroethyl substitution, resulting in molecules with potential pharmaceutical applications [24] [25].

The most efficient route to tetrafluoroethylated imidazoles involves a two-step sequence beginning with copper-catalyzed azide-alkyne cycloaddition followed by rhodium-catalyzed transannulation [8]. Starting from 1-azido-2-bromo-1,1,2,2-tetrafluoroethane, the initial CuAAC reaction with terminal alkynes provides N-tetrafluoroethyl-1,2,3-triazoles as stable, isolable intermediates [8] [14]. These triazoles then undergo rhodium-catalyzed transannulation with nitriles to afford the corresponding N-tetrafluoroethylated imidazoles [8].

The rhodium-catalyzed transannulation step typically employs rhodium(II) acetate as the catalyst and proceeds under thermal conditions (100-140°C) in chloroform or 1,2-dichloroethane as solvent [8] [20]. The reaction times range from 20 minutes to 2 hours, depending on the substrate and reaction conditions [8]. Yields for this transformation generally fall in the range of 60-85%, making this a practical synthetic route [8] [19].

The scope of nitriles compatible with this transformation is quite broad, including aromatic nitriles bearing various substituents, alkyl nitriles of different chain lengths, and functionalized nitriles containing additional reactive groups [8] [20]. Aromatic nitriles with electron-withdrawing substituents generally provide slightly lower yields compared to electron-neutral or electron-rich variants [20]. Aliphatic nitriles, including those with branching or cyclic structures, are also well-tolerated in the reaction [20].

One notable feature of tetrafluoroethylated imidazoles is their exceptional stability under a wide range of reaction conditions [8] [14]. This stability enables further derivatization reactions, including metalation at the imidazole C2 position followed by reaction with electrophiles [8]. The tetrafluoroethyl group remains intact under strongly basic conditions, allowing for selective functionalization of the imidazole core [8].

The biological relevance of tetrafluoroethylated imidazoles stems from the well-established pharmaceutical importance of the imidazole ring system combined with the unique properties of fluoroalkyl substitution [24] [25]. Imidazole derivatives are found in numerous pharmaceuticals, including antifungal agents, proton pump inhibitors, and various enzyme inhibitors [24]. The introduction of tetrafluoroethyl groups can enhance metabolic stability, improve pharmacokinetic properties, and modify binding interactions with biological targets [25].

Difluoromethylated Oxazole/Thiazole Formation

The formation of difluoromethylated oxazole and thiazole derivatives through rhodium-catalyzed transformations of azido precursors represents an advanced application of carbene chemistry in heterocyclic synthesis [8] [26]. These transformations provide access to nitrogen heterocycles bearing the difluoromethyl group, which has gained significant attention as a bioisostere for hydrogen in medicinal chemistry applications [27].

The synthetic approach to difluoromethylated oxazoles and thiazoles involves a sophisticated rhodium-catalyzed ring-opening and cyclization sequence [8]. Starting from N-bromotetrafluoroethyl-1,2,3-triazoles, which are readily accessible through CuAAC reactions, the process involves initial denitrogenative ring-opening to generate rhodium-bound iminocarbene intermediates [8]. These reactive species then undergo intramolecular cyclization reactions leading to the formation of five-membered oxazole or thiazole rings [8].

The mechanism of difluoromethylated heterocycle formation involves several key steps [8]. Following the initial formation of the rhodium carbene species, α-elimination of hydrogen fluoride occurs, generating a difluoromethyl carbene intermediate [8]. This species can then undergo cyclization with appropriate nucleophiles (oxygen for oxazoles, sulfur for thiazoles) to form the desired five-membered rings [8]. The overall transformation represents a complex rearrangement that efficiently converts triazole precursors into structurally distinct heterocyclic products [8].

The yields for difluoromethylated oxazole formation typically range from 45-75%, while thiazole formation proceeds in 50-80% yield [8]. These yields are considered excellent given the complexity of the transformation and the formation of multiple new bonds and stereochemical relationships [8]. The reactions are generally performed using rhodium(II) octanoate as the preferred catalyst, with reaction temperatures in the range of 80-100°C [8].

A significant advancement in this area has been the development of azidodifluoromethyl phenyl sulfone as a stable fluorinated azide reagent [26]. This compound can be synthesized on a multigram scale from difluoromethyl phenyl sulfone and serves as an effective synthetic equivalent of the azidodifluoromethyl anion [26]. The synthetic utility of this reagent has been demonstrated through azide-alkyne cycloaddition reactions leading to N-difluoro(phenylsulfonyl)methyl-1,2,3-triazoles [26].

The triazoles derived from azidodifluoromethyl phenyl sulfone can undergo reductive desulfonylation/silylation to afford N-difluoro(trimethylsilyl)methyl-1,2,3-triazoles, providing access to a different class of fluorinated heterocycles [26]. Additionally, rhodium(II)-catalyzed transannulation of these triazoles with nitriles provides N-difluoro(phenylsulfonyl)methyl-substituted imidazoles, further expanding the structural diversity accessible through this chemistry [26].

The biological significance of difluoromethylated heterocycles is substantial, as the difluoromethyl group serves as an effective hydrogen bond donor and can modulate the pharmacokinetic properties of bioactive compounds [27]. Unlike the more commonly encountered trifluoromethyl group, the difluoromethyl group retains a hydrogen atom that can participate in hydrogen bonding interactions while still providing the electronic and steric benefits of fluorine substitution [27].

Recent developments in difluoromethylation methodology have expanded the scope of accessible difluoromethylated heterocycles [27]. The use of various difluoromethylating reagents, including difluorocarbene sources and nucleophilic difluoromethylation agents, has enabled the late-stage introduction of difluoromethyl groups onto preformed heterocyclic scaffolds [27]. This approach is particularly valuable for medicinal chemistry applications where rapid structural modification of lead compounds is required [27].

The formation of difluoromethylated thiazoles through azide-based chemistry has particular relevance to pharmaceutical development [28] [29]. Thiazole rings are found in numerous bioactive compounds, including antibiotics, antifungals, and anti-inflammatory agents [28] [30]. The introduction of difluoromethyl substitution can enhance the potency and selectivity of these compounds while improving their metabolic stability [29] [30].

The synthetic methodology for difluoromethylated thiazole formation has been extended to include various substitution patterns and functional groups [28] [31]. The use of different thioamide nucleophiles and variation of the azido precursor structure allows for fine-tuning of the product properties [31] [29]. This flexibility makes the methodology particularly attractive for systematic structure-activity relationship studies in drug development programs [29] [30].

XLogP3

1.9

Dates

Last modified: 04-14-2024

Explore Compound Types